molecular formula C23H17NO7 B2814781 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl morpholine-4-carboxylate CAS No. 869079-01-6

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl morpholine-4-carboxylate

Cat. No. B2814781
CAS RN: 869079-01-6
M. Wt: 419.389
InChI Key: PFIFGWUGWIDCFI-UHFFFAOYSA-N
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Description

The compound “2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl morpholine-4-carboxylate” is a derivative of coumarin . Coumarins are a type of organic compound that are found in many plants. They have a 2H-chromen-2-one structure, also known as a benzopyrone structure, which consists of a benzene ring fused with a pyrone nucleus .


Synthesis Analysis

While the specific synthesis process for this compound is not available, coumarin derivatives are often synthesized through reactions involving 7-amino-4-methylcoumarin with various organic halides .

Scientific Research Applications

Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine and pyrans derivatives, including structures similar to 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl morpholine-4-carboxylate, have been extensively studied for their broad spectrum of pharmacological profiles. These studies reveal significant interest in morpholine rings and pyran analogues due to their potent pharmacophoric activities. The synthetic exploration and methodological advancements aim to design novel derivatives with enhanced biological activities (Asif & Imran, 2019).

Synthetic Protocols for Chromenones

The synthesis of chromenones, which are core to the structure of interest, involves several key methodologies, including Suzuki coupling reactions and reactions involving Michael acceptors. These synthetic protocols are crucial for constructing biologically active compounds and exploring their potential applications in pharmacology and material science (Mazimba, 2016).

Advances in Hydroxycoumarin Chemistry

Hydroxycoumarins, closely related to the chemical structure , are known for their diverse applications, especially in the fields of biology and medicine. The review of recent advances in 3-hydroxycoumarin chemistry, focusing on synthesis routes, reactivity, and biological properties, offers insights into the potential applications of compounds with similar structural features (Yoda, 2020).

Oxidized Phospholipids in Atherosclerosis

While not directly related to the exact chemical name provided, the study of oxidized phospholipids offers a glimpse into the biological relevance of oxidative modifications in compounds. This research area, particularly concerning atherosclerosis, underscores the importance of understanding oxidative processes and their implications for compound functionality and therapeutic potential (Berliner, Watson, 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some coumarin derivatives have been found to have low toxicity, but this can vary widely depending on the specific compound .

Future Directions

The study of coumarin derivatives is a very active area of research, with new compounds being synthesized and tested for various properties. Future research may focus on synthesizing new derivatives, studying their properties, and testing their biological activity .

properties

IUPAC Name

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO7/c25-21-13-17(18-11-14-3-1-2-4-19(14)31-22(18)26)16-6-5-15(12-20(16)30-21)29-23(27)24-7-9-28-10-8-24/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIFGWUGWIDCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl morpholine-4-carboxylate

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